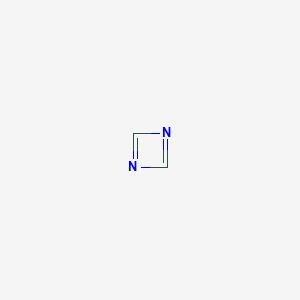
1,3-Diazete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazete is a heterocyclic compound containing a four-membered ring with two nitrogen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diazete can be synthesized through several methods. One common approach involves the cyclization of diazo compounds with suitable electrophiles. This method typically requires the use of metal catalysts such as palladium or copper to facilitate the reaction. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diazete undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures.
Substitution: Halogens, alkylating agents; varying temperatures depending on the specific reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound compounds with various functional groups.
Scientific Research Applications
1,3-Diazete has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are being investigated for their potential use as pharmaceutical agents due to their unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1,3-Diazete involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions and reagents used. Its unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
1,2-Diazete: Another heterocyclic compound with a similar structure but different reactivity and properties.
1,3-Diazine: A six-membered ring compound with two nitrogen atoms, often used in the synthesis of pharmaceuticals and agrochemicals.
1,3-Diazole: A five-membered ring compound with two nitrogen atoms, known for its biological activities and use in medicinal chemistry.
Uniqueness of 1,3-Diazete: this compound stands out due to its four-membered ring structure, which imparts unique reactivity and stability compared to other similar compounds
Properties
CAS No. |
287-42-3 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
1,3-diazete |
InChI |
InChI=1S/C2H2N2/c1-3-2-4-1/h1-2H |
InChI Key |
KFCLOPRWEZEAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















